molecular formula C18H14ClN5O B2954954 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 895093-25-1

5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2954954
CAS No.: 895093-25-1
M. Wt: 351.79
InChI Key: BWLLNOGRXDWVKL-UHFFFAOYSA-N
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Description

5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a potent and selective chemical probe identified as a bromodomain inhibitor, with high affinity for the Bromodomain and Extra-Terminal (BET) family protein BRD4. This compound functions by competitively displacing acetylated lysine residues on histones, thereby disrupting the recruitment of BRD4 to chromatin. This mechanism effectively halts the transcriptional elongation of key genes, particularly oncogenes like MYC, which are critically dependent on BET protein function. As a research tool, it is invaluable for investigating the role of BRD4 and epigenetic signaling in pathologies such as cancer, inflammatory diseases, and other conditions driven by aberrant gene expression. Its application extends to the study of transcriptional regulation, target validation for BET bromodomains , and as a lead structure for the development of novel epigenetic therapies. The compound is readily available from chemical suppliers for the research community to facilitate ongoing scientific discovery .

Properties

IUPAC Name

5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-8-9-14(10-15(11)19)24-12(2)16(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLLNOGRXDWVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a significant synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClN6O2SC_{20}H_{17}ClN_6O_2S with a molecular weight of approximately 440.9 g/mol . The structure features a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H17ClN6O2S
Molecular Weight440.9 g/mol
IUPAC Name5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
LogP3.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of triazole derivatives, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower compared to standard antibiotics, indicating a promising alternative for treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has been a focal point in recent medicinal chemistry research. Various studies have highlighted its ability to induce apoptosis in cancer cell lines and inhibit tumor growth.

The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This was evidenced by increased levels of cytochrome c in the cytoplasm following treatment with the compound .

Table: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HCT1160.43Induction of apoptosis via ROS generation
MDA-MB-2312.70Inhibition of NF-kB signaling
A5491.50Cell cycle arrest and apoptosis

Research Findings

Recent investigations into triazole-containing compounds have revealed their potential as lead candidates for drug development due to their diverse biological activities. For example:

  • Wei et al. (2019) synthesized a series of triazole derivatives that exhibited significant anticancer activity across multiple cell lines including colon and breast cancer cells .
  • Pharmacological Studies have shown that these compounds can selectively target cancer cells while sparing normal cells, making them suitable for further development as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous triazole-oxadiazole hybrids and related derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Findings Reference
Target Compound : 5-[1-(3-Chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole C19H15ClN4O 350.8 3-Chloro-4-methylphenyl (triazole), methyl (triazole), phenyl (oxadiazole) Limited direct data; inferred potential for kinase inhibition based on structural analogs
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole C18H12Cl2N4O 371.22 2-Chlorophenyl (oxadiazole), pyrazole core Antibacterial activity against E. coli and S. aureus; moderate COX-2 inhibition
5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) C18H12N4O3 332.32 Nitrophenyl (pyrimidine), methyl (pyrimidine) Anticancer activity (IC50 = 12 µM against MCF-7 cells)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (4) C25H16ClF2N5S 516.94 Chlorophenyl (thiazole), fluorophenyl (triazole), methyl (triazole) Isostructural crystalline properties; no direct bioactivity reported
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C14H10F3N3O 309.25 Trifluoromethylphenyl (oxadiazole), cyclopropyl (pyrazole) Antiviral activity (HIV-1 entry inhibition; IC50 = 0.125 µM)

Key Structural and Functional Insights:

Electron-withdrawing groups (e.g., nitro in 5d) correlate with anticancer activity, while trifluoromethyl (compound ) enhances antiviral potency via hydrophobic interactions .

Crystallographic Comparisons: Isostructural compounds 4 and 5 () share identical crystal packing despite halogen (Cl vs.

Synergistic Hybridization :

  • Hybrids combining triazole (azole) and oxadiazole (1,2,4-oxadiazole) moieties exhibit broader bioactivity (antibacterial, antiviral) than standalone heterocycles, as seen in compound and the target compound .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely follows Huisgen cyclization or Suzuki coupling, as evidenced by analogous triazole-oxadiazole hybrids in the literature .
  • Bioactivity Gaps: While structural analogs show promising activities (e.g., COX-2 inhibition in , HIV-1 inhibition in ), specific data for the target compound are absent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole?

  • Methodology : The compound’s synthesis likely involves cyclization of precursor hydrazides or triazole intermediates. For example, analogous oxadiazoles are synthesized via cyclization using phosphoryl oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated for structurally related 1,2,4-oxadiazoles . A two-step approach may include:

Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

Oxadiazole cyclization : Reacting the triazole-substituted hydrazide with a phenyl carboxylic acid derivative under POCl₃-mediated conditions .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield and minimize side products.

Q. How can the structural integrity of this compound be verified after synthesis?

  • Methodology : Use multi-spectral analysis:

  • IR spectroscopy : Confirm functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). For example, the 3-chloro-4-methylphenyl substituent will show distinct splitting patterns .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What are the recommended protocols for assessing purity?

  • Methodology :

  • HPLC : Use a C18 column with a gradient elution (e.g., water:acetonitrile) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Elemental analysis : Compare experimental C, H, N percentages with theoretical values (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

  • Methodology :

  • Assay standardization : Compare results under controlled conditions (e.g., pH, temperature, solvent). For example, discrepancies in antimicrobial activity may arise from solvent polarity effects on solubility .
  • Dose-response curves : Quantify IC₅₀/EC₅₀ values across multiple replicates.
  • Structural analogs : Test derivatives (e.g., replacing the 3-chloro-4-methylphenyl group with 4-fluorophenyl) to isolate substituent effects .

Q. What strategies optimize solubility for in vivo studies without altering bioactivity?

  • Methodology :

  • Co-solvents : Use DMSO:water mixtures (<5% DMSO to avoid cytotoxicity) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility temporarily .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Focus on the oxadiazole and triazole moieties’ roles in hydrogen bonding .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs .
    • Validation : Cross-check predictions with experimental IC₅₀ data from enzyme inhibition assays.

Q. What are the stability profiles under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
  • Recommendation : Store in amber vials at –20°C under inert atmosphere for long-term stability .

Data Contradiction Analysis

Q. How to address conflicting reports on metabolic stability in hepatic microsomes?

  • Methodology :

  • Species-specific differences : Test in human vs. rodent microsomes to identify interspecies variability .
  • Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
  • Metabolite profiling : Use LC-MS/MS to identify oxidation or demethylation products .

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